![molecular formula C17H22N4OS B2709841 2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole CAS No. 2379975-68-3](/img/structure/B2709841.png)
2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole is a heterocyclic compound with a complex structure. It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . This compound has been investigated for its potential biological activities, particularly as a novel CDK2 inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which serve as the scaffold for developing CDK2 inhibitors. The synthesis includes the preparation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as thioglycoside derivatives. These compounds were specifically designed to target CDK2 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole consists of a cyclopropyl group, a thiazole ring, and a piperidine moiety. The cyclopropyl group contributes to the overall three-dimensional shape of the molecule, while the thiazole ring and piperidine fragment play crucial roles in its biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity likely involves interactions with enzymes, cellular receptors, or other biomolecules. For instance, it inhibits CDK2/cyclin A2 enzymatic activity, which is essential for cell cycle progression. Further investigations are needed to understand its precise mode of action .
Physical And Chemical Properties Analysis
The physical properties of this compound include its solubility, melting point, and stability. Its chemical properties relate to its reactivity, such as its ability to form covalent bonds with target proteins or enzymes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-13(11-22-17-18-6-2-7-19-17)9-21(8-1)10-15-12-23-16(20-15)14-4-5-14/h2,6-7,12-14H,1,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCRTYYSLPWENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)COC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)
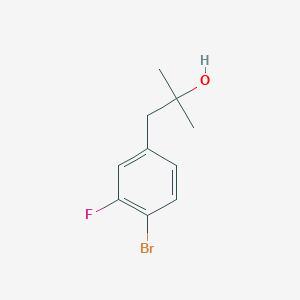
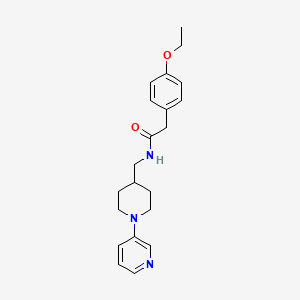
![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
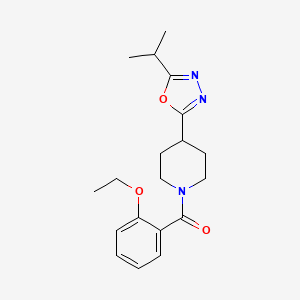
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
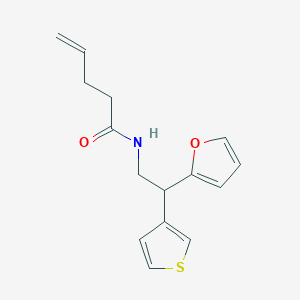
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)
![3-[(Oxiran-2-yl)methyl]oxolan-3-ol](/img/structure/B2709774.png)
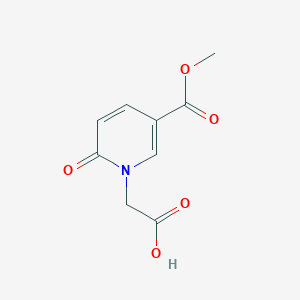
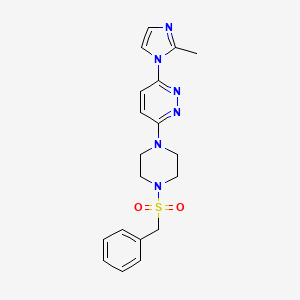
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)